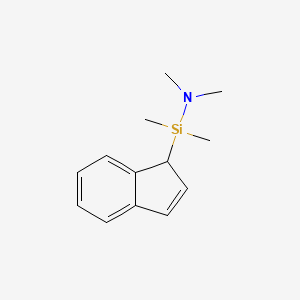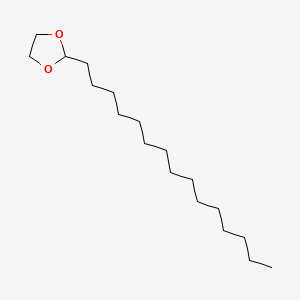
2-Pentadecyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pentadecyl-1,3-dioxolane: is an organic compound with the molecular formula C18H36O2 . It belongs to the class of cyclic acetals, specifically 1,3-dioxolanes, which are known for their stability and utility in various chemical reactions. This compound is characterized by a dioxolane ring substituted with a pentadecyl group, making it a long-chain alkyl derivative.
準備方法
Synthetic Routes and Reaction Conditions: 2-Pentadecyl-1,3-dioxolane can be synthesized through the acetalization of hexadecanal with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The choice of catalyst and solvent can vary depending on the specific industrial setup, but the fundamental reaction mechanism remains the same.
化学反応の分析
Types of Reactions: 2-Pentadecyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
2-Pentadecyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Studied for its potential role in lipid metabolism and incorporation into lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of surfactants and emulsifiers due to its amphiphilic nature.
作用機序
The mechanism of action of 2-pentadecyl-1,3-dioxolane involves its ability to form stable cyclic structures with carbonyl compounds, thereby protecting them from unwanted reactions. The dioxolane ring can be cleaved under acidic conditions to regenerate the original carbonyl compound. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .
類似化合物との比較
1,3-Dioxane: Another cyclic acetal with a six-membered ring.
1,3-Dioxepane: A seven-membered cyclic acetal.
2-Pentadecyl-1,3-dioxane: A structural isomer with a different ring size.
Uniqueness: 2-Pentadecyl-1,3-dioxolane is unique due to its five-membered ring structure, which provides a balance between stability and reactivity. Its long alkyl chain imparts hydrophobic properties, making it suitable for applications in lipid chemistry and surfactant synthesis .
特性
CAS番号 |
4360-57-0 |
|---|---|
分子式 |
C18H36O2 |
分子量 |
284.5 g/mol |
IUPAC名 |
2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19-16-17-20-18/h18H,2-17H2,1H3 |
InChIキー |
HTXICYGCTKNGOD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


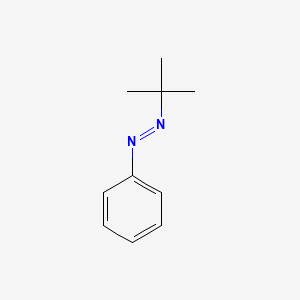

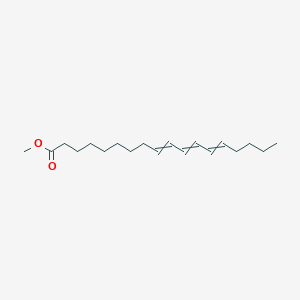
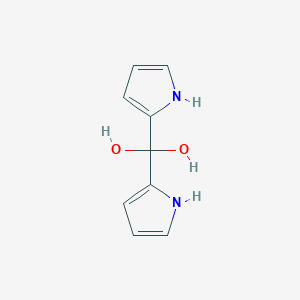
![3,4-Dichloro-N-[5-chloro-2-(chloromethyl)phenyl]benzenesulfonamide](/img/structure/B14174306.png)
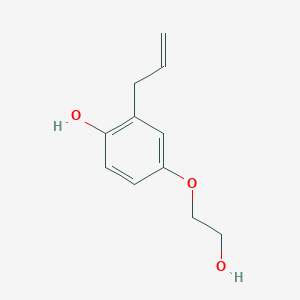
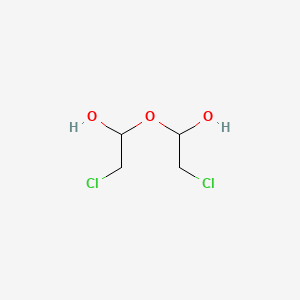

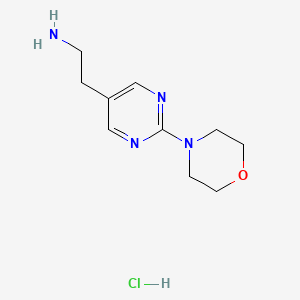
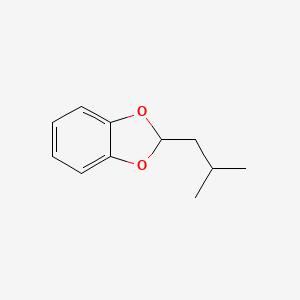
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
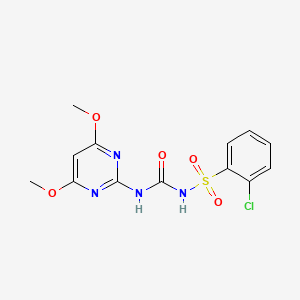
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
